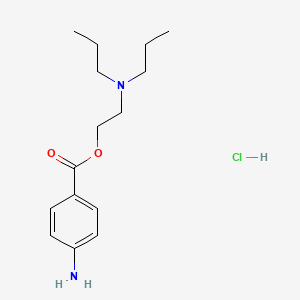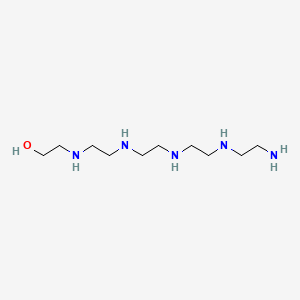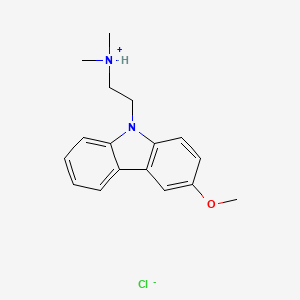
2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride is a chemical compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.824 g/mol. It is known for its unique structure, which includes an aminobenzoyl group and a dipropylazanium moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride typically involves the reaction of 4-aminobenzoic acid with 2-chloroethyl dipropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dipropylazanium moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Vergleich Mit ähnlichen Verbindungen
2-(4-Aminobenzoyl)oxyethyl-dipropylazanium chloride can be compared with other similar compounds, such as:
4-Aminobenzoic acid: A precursor in the synthesis of the compound, known for its use in the production of folic acid.
Dipropylamine: A component of the dipropylazanium moiety, used in various chemical syntheses.
2-Chloroethylamine: Another precursor, used in the synthesis of various organic compounds
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
15154-36-6 |
|---|---|
Molekularformel |
C15H25ClN2O2 |
Molekulargewicht |
300.82 g/mol |
IUPAC-Name |
2-(dipropylamino)ethyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-3-9-17(10-4-2)11-12-19-15(18)13-5-7-14(16)8-6-13;/h5-8H,3-4,9-12,16H2,1-2H3;1H |
InChI-Schlüssel |
HLAGPSPTBIBYQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCOC(=O)C1=CC=C(C=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)






![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)

